molecular formula C12H22N2O7 B11928117 (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B11928117
M. Wt: 306.31 g/mol
InChI Key: MRLCWFDGMOXGAG-DDWIOCJRSA-N
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Description

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chiral compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its chiral nature and the presence of both tert-butyl and aminomethyl groups. These structural features enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1

InChI Key

MRLCWFDGMOXGAG-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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